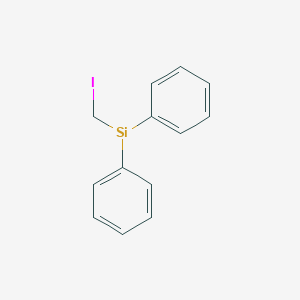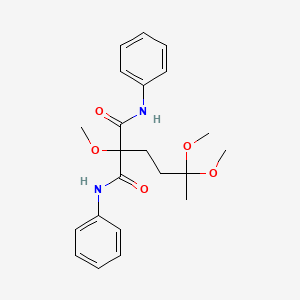
2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both methoxy and dimethoxy functional groups attached to a butyl chain, as well as diphenylpropanediamide moieties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide typically involves multi-step organic reactions. One common method starts with the preparation of 3,3-dimethoxy-2-butanone, which is then subjected to further reactions to introduce the methoxy and diphenylpropanediamide groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions can vary widely depending on the desired reaction, but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
科学研究应用
2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
作用机制
The mechanism of action of 2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide include:
3,3-Dimethoxy-2-butanone: A related compound with similar functional groups, used in various organic synthesis reactions.
Pinacolone (3,3-dimethyl-2-butanone): Another related compound, used as a precursor in the synthesis of various chemicals and materials.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for specific interactions with molecular targets, making it a valuable compound for studying various biological and chemical processes .
属性
CAS 编号 |
93371-35-8 |
|---|---|
分子式 |
C22H28N2O5 |
分子量 |
400.5 g/mol |
IUPAC 名称 |
2-(3,3-dimethoxybutyl)-2-methoxy-N,N'-diphenylpropanediamide |
InChI |
InChI=1S/C22H28N2O5/c1-21(27-2,28-3)15-16-22(29-4,19(25)23-17-11-7-5-8-12-17)20(26)24-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3,(H,23,25)(H,24,26) |
InChI 键 |
KRPXGIOMCSNJKX-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC(C(=O)NC1=CC=CC=C1)(C(=O)NC2=CC=CC=C2)OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)
![2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile](/img/structure/B14357969.png)
![1,3-Diazaspiro[4.5]decane-2,4-dione, 3,3'-(1,3-propanediyl)bis-](/img/structure/B14357977.png)

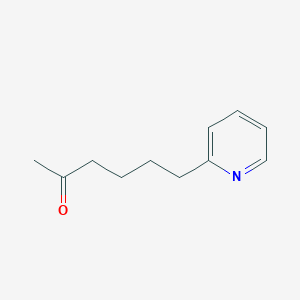
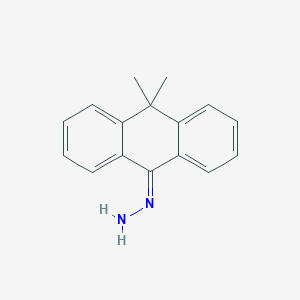
![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)
![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)

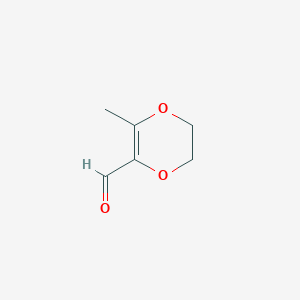
![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)
![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)
